molecular formula C7H9NO2S B6589242 5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid CAS No. 1123173-23-8

5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid

Cat. No.: B6589242
CAS No.: 1123173-23-8
M. Wt: 171.22 g/mol
InChI Key: SHVVEEMDOHLGDF-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1,2-thiazole-3-carboxylic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a carboxylic acid group and an isopropyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiazole ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Propan-2-yl)-1,2-thiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position.

    2-Methylthiazole-4-carboxylic acid: A thiazole compound with a methyl group and a carboxylic acid group.

    Thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

Uniqueness

5-(Propan-2-yl)-1,2-thiazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as increased lipophilicity or altered binding interactions, making it a valuable compound for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid involves the reaction of propan-2-ylamine with 2-bromoacetic acid followed by cyclization with sulfur and oxidation to form the final product.", "Starting Materials": [ "Propan-2-ylamine", "2-Bromoacetic acid", "Sulfur", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Propan-2-ylamine is reacted with 2-bromoacetic acid in the presence of a base such as sodium hydroxide to form 5-(propan-2-yl)-2-bromoacetic acid.", "Step 2: The 5-(propan-2-yl)-2-bromoacetic acid is then cyclized with sulfur in the presence of a base such as sodium hydroxide to form 5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid.", "Step 3: The final step involves the oxidation of the thiazole ring using hydrogen peroxide to form the desired product, 5-(propan-2-yl)-1,2-thiazole-3-carboxylic acid." ] }

CAS No.

1123173-23-8

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

5-propan-2-yl-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C7H9NO2S/c1-4(2)6-3-5(7(9)10)8-11-6/h3-4H,1-2H3,(H,9,10)

InChI Key

SHVVEEMDOHLGDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NS1)C(=O)O

Purity

95

Origin of Product

United States

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